6-(Cyclohex-1-en-1-yl)-3-ethylhepta-4,5-dien-3-ol
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Overview
Description
6-(Cyclohex-1-en-1-yl)-3-ethylhepta-4,5-dien-3-ol is an organic compound with a unique structure that combines a cyclohexene ring with a hepta-4,5-dien-3-ol chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Cyclohex-1-en-1-yl)-3-ethylhepta-4,5-dien-3-ol can be achieved through several methods. One common approach involves the reaction of cyclohexanone with ethylmagnesium bromide to form the corresponding alcohol. This intermediate is then subjected to a series of reactions, including dehydration and dehydrogenation, to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, often employing catalysts and controlled reaction conditions to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
6-(Cyclohex-1-en-1-yl)-3-ethylhepta-4,5-dien-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into saturated alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Typical reagents include halogens (e.g., chlorine, bromine) and nucleophiles like hydroxide ions (OH⁻) and amines.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Saturated alcohols, alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-(Cyclohex-1-en-1-yl)-3-ethylhepta-4,5-dien-3-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 6-(Cyclohex-1-en-1-yl)-3-ethylhepta-4,5-dien-3-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Cyclohexenone: A versatile intermediate used in the synthesis of pharmaceuticals and fragrances.
1-(Cyclohex-1-en-1-yl)pyrrolidine: Used in organic synthesis and as a research chemical.
1-(Cyclohex-1-en-1-yl)-3-(prop-2-yn-1-yl)-1,3-dihydro-2H-benzimidazol-2-one: Studied for its structural and biological properties.
Uniqueness
6-(Cyclohex-1-en-1-yl)-3-ethylhepta-4,5-dien-3-ol is unique due to its combination of a cyclohexene ring with a hepta-4,5-dien-3-ol chain, which imparts distinct chemical and biological properties. This structural uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
CAS No. |
72393-52-3 |
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Molecular Formula |
C15H24O |
Molecular Weight |
220.35 g/mol |
InChI |
InChI=1S/C15H24O/c1-4-15(16,5-2)12-11-13(3)14-9-7-6-8-10-14/h9,12,16H,4-8,10H2,1-3H3 |
InChI Key |
GUFDLKGADCLIIP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)(C=C=C(C)C1=CCCCC1)O |
Origin of Product |
United States |
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